Product packaging for [1,2,4]triazolo[4,3-a]pyrazine(Cat. No.:CAS No. 274-82-8)

[1,2,4]triazolo[4,3-a]pyrazine

カタログ番号: B1266753
CAS番号: 274-82-8
分子量: 120.11 g/mol
InChIキー: NVSPJDGXKBDYIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4-Triazolo[4,3-a]pyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B1266753 [1,2,4]triazolo[4,3-a]pyrazine CAS No. 274-82-8

特性

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290402
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-82-8
Record name 274-82-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Nitrogen Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental components in the realm of drug discovery and development. ijsrtjournal.comelsevierpure.com These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are widespread in nature and are integral to the structure of many biologically essential molecules like nucleic acids, vitamins, and alkaloids. mdpi.comnih.gov

The significance of these scaffolds in medicinal chemistry is underscored by the fact that a vast majority of biologically active compounds, estimated to be over 85%, are or contain a heterocycle, with nitrogen-containing heterocycles being the most frequent. rsc.org Approximately 60% of all unique small-molecule drugs approved by the FDA feature a nitrogen-containing heterocyclic ring. mdpi.com This prevalence is attributed to several key factors:

Structural Mimicry : Nitrogen heterocycles can mimic the structures of natural metabolites and endogenous ligands, allowing them to interact with biological targets such as enzymes and receptors. elsevierpure.com

Hydrogen Bonding : The nitrogen atoms within the heterocyclic ring can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological macromolecules, which is a crucial aspect of drug-target binding. mdpi.comnih.gov

Physicochemical Properties : The presence of nitrogen atoms influences the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. mdpi.com

Structural Diversity : The versatility of synthetic chemistry allows for the creation of a vast library of nitrogen-containing heterocyclic compounds with diverse functionalities and three-dimensional arrangements, providing a rich source for drug screening. elsevierpure.com

The broad spectrum of pharmacological activities exhibited by nitrogen-containing heterocycles, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, solidifies their position as a cornerstone of modern pharmaceutical research. mdpi.comnih.gov

Historical Context and Evolution Ofmdpi.comijsrtjournal.comelsevierpure.comtriazolo 4,3 a Pyrazine Research

Research into the mdpi.comijsrtjournal.comelsevierpure.comtriazolo[4,3-a]pyrazine scaffold has evolved significantly over the years, transitioning from initial synthetic explorations to its current status as a "privileged scaffold" in medicinal chemistry. Early research in the late 20th century focused on the synthesis and fundamental characterization of this and related fused heterocyclic systems. For instance, studies in the early 1990s explored the synthesis of mdpi.comijsrtjournal.comelsevierpure.comtriazolo[4,3-a]pyrazine derivatives as potential human renin inhibitors. nih.govacs.org

A pivotal moment in the history of this scaffold was the discovery of its role as a key pharmacophore in sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. nih.govresearchgate.net This discovery catalyzed a surge in research interest, leading to the exploration of the mdpi.comijsrtjournal.comelsevierpure.comtriazolo[4,3-a]pyrazine core for a much broader range of therapeutic targets.

In recent years, the focus has expanded to include the development of derivatives with applications in oncology, infectious diseases, and neurology. For example, research has demonstrated the potential of these compounds as c-Met/VEGFR-2 inhibitors for cancer therapy and as antimalarial agents. nih.govnih.gov The Open Source Malaria project has actively investigated mdpi.comijsrtjournal.comelsevierpure.comtriazolo[4,3-a]pyrazines, highlighting their potential to combat this infectious disease. nih.gov This evolution from a synthetic curiosity to a clinically relevant scaffold showcases the enduring importance of the mdpi.comijsrtjournal.comelsevierpure.comtriazolo[4,3-a]pyrazine core in the ongoing quest for new and effective medicines.

Overview of Themdpi.comijsrtjournal.comelsevierpure.comtriazolo 4,3 a Pyrazine Scaffold in Medicinal Chemistry

Classical Synthetic Approaches to thebohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine Core

Traditional methods for constructing the bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine skeleton have historically relied on cyclization reactions, which form the core of many synthetic strategies. These approaches often involve the condensation of a pyrazine (B50134) derivative bearing a hydrazine (B178648) or a related functional group.

Cyclization Reactions for Core Formation

The formation of the triazole ring onto a pre-existing pyrazine core is a common and versatile strategy. A key method involves the reaction of a 2-hydrazinopyrazine derivative with a suitable one-carbon synthon, which undergoes cyclization to yield the fused triazole ring.

One established route starts with the commercially available 2,3-dichloropyrazine. nih.gov This is treated with hydrazine hydrate (B1144303) to produce a hydrazine-substituted pyrazine intermediate. nih.gov Subsequent cyclization with reagents like triethoxymethane or triethyl orthoacetate furnishes the bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine core. nih.gov Another approach involves the reaction of ethyl trifluoroacetate (B77799) with hydrazine hydrate to form trifluoroacetohydrazide, which is then reacted with chloroacetyl chloride. nih.gov The resulting intermediate undergoes cyclization with phosphorus oxychloride to form a triazolopyrazine derivative. nih.gov

A variety of starting materials and cyclizing agents have been explored to generate diverse derivatives. For instance, the reaction of 2-hydrazinopyrazine with α-keto acids in the presence of a catalyst can lead to the formation of substituted bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines, a related class of compounds, suggesting the potential applicability of this method to pyrazine analogs. nih.gov

Starting MaterialReagent(s)ProductReference
2,3-dichloropyrazine1. Hydrazine hydrate2. Triethoxymethane8-chloro- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine nih.gov
Ethyl trifluoroacetate1. Hydrazine hydrate2. Chloroacetyl chloride3. Phosphorus oxychloride3-(trifluoromethyl)- bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine derivative nih.gov
2-Hydrazinopyrazineα-Keto acids, KI, TBHP, Na2CO3Substituted bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines nih.gov

Electrochemical and Photochemical Methods

More recently, a novel two-step electrochemical and photochemical process has been developed for the synthesis of the bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine backbone. bohrium.comnih.gov This method represents a departure from traditional thermal cyclization reactions.

The process begins with the electrochemical coupling of a 5-substituted tetrazole with 2,6-dimethoxypyrazine. bohrium.comnih.gov This step yields 1,5- and 2,5-disubstituted tetrazoles. bohrium.comnih.gov The subsequent step involves the photochemical excitation of the 2,5-disubstituted tetrazole species using an ultraviolet lamp. bohrium.comnih.gov This irradiation leads to the release of nitrogen gas and the formation of a transient nitrilimine intermediate, which then undergoes rapid cyclization to form the desired bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine core. bohrium.comnih.gov This sequential approach offers a simplified and more environmentally sustainable route to this important heterocyclic system. prf.org

StepDescriptionKey Intermediate/ProductReference
1. Electrochemical CouplingA 5-substituted tetrazole is electrochemically coupled to 2,6-dimethoxypyrazine.1,5- and 2,5-disubstituted tetrazoles bohrium.comnih.gov
2. Photochemical CyclizationThe 2,5-disubstituted tetrazole is irradiated with UV light, forming a nitrilimine intermediate that cyclizes. bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazine bohrium.comnih.gov

Oxidative Cyclization Strategies

Oxidative cyclization is another prominent strategy for the synthesis of bohrium.comnih.govnih.govtriazolo[4,3-a]pyrazines and related fused triazoles. researchgate.net These methods typically involve the formation of a hydrazone intermediate followed by an oxidation-induced ring closure.

One such approach utilizes the condensation of 2-hydrazinopyridines with aldehydes to form 2-pyridylhydrazones. mdpi.com Subsequent treatment with an oxidizing agent, such as N-chlorosuccinimide (NCS), promotes an oxidative cyclization to yield bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines. mdpi.com This methodology has been shown to be efficient and proceeds under mild conditions. mdpi.com Another example involves an iodine-mediated oxidative cyclization of hydrazones formed from aryl hydrazines and various aldehydes, which has proven to be a broadly applicable and scalable method for synthesizing bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines. nih.gov The use of ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol has also been reported as an environmentally benign method for the oxidative cyclization of amidrazones and aldehydes to form N-fused 1,2,4-triazoles. organic-chemistry.org

Starting MaterialsOxidizing Agent/CatalystProduct TypeReference
2-PyridylhydrazonesN-Chlorosuccinimide (NCS) bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines mdpi.com
Hydrazones from aryl hydrazines and aldehydesIodine bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines nih.gov
Amidrazones and aldehydesCeric ammonium nitrateN-fused 1,2,4-triazoles organic-chemistry.org

Novel and Green Synthetic Routes

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions, often leading to higher yields and shorter reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed in the synthesis of bohrium.comnih.govnih.govtriazolo-fused heterocycles. For instance, an efficient synthesis of bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation. organic-chemistry.org This method highlights the utility of microwave heating in facilitating the final cyclization step. More recently, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been developed, showcasing a tandem reaction that proceeds in a short time with good to excellent yields. nih.gov

ReactantsConditionsProductReference
Hydrazides and 2-chloropyridinePalladium catalyst, then microwave irradiation in acetic acid bohrium.comnih.govnih.govtriazolo[4,3-a]pyridines organic-chemistry.org
Enaminonitriles and benzohydrazidesMicrowave irradiation (100-160 °C)1,2,4-triazolo[1,5-a]pyridines nih.gov

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has also been explored as a green alternative for the preparation of related triazolo-fused pyrimidines. The use of ultrasonic irradiation has been shown to promote the cyclocondensation reaction of β-enaminones or 1,1,1-trifluoro-4-methoxy-3-alken-2-ones with 5-amino-1,2,4-triazole in acetic acid. nih.gov This method offers significant advantages, including shorter reaction times (5-17 minutes), mild conditions, high regioselectivity, and excellent yields compared to conventional heating methods. nih.gov While this specific example focuses on the [1,5-a]pyrimidine isomer, the principle of using ultrasound to accelerate such cyclocondensation reactions holds promise for the synthesis of the [4,3-a]pyrazine core as well. Another study demonstrated the use of ultrasound in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles, highlighting the speed and efficiency of this technique. researchgate.net

ReactantsConditionsProductReference
β-enaminones or trifluoromethyl enones and 5-amino-1,2,4-triazoleUltrasound irradiation in acetic acid at 99°C1,2,4-triazolo[1,5-a]pyrimidines nih.gov
Substituted azides and alkynesUltrasonic-assisted Huisgen 1,3-dipolar cycloadditionPyrazolo[3,4-d]pyrimidin-4-ol with 1,2,3-triazoles researchgate.net

Derivatization and Functionalization Strategies

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions are fundamental to the synthesis of the Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine ring system. These reactions are employed both for the initial construction of the fused bicyclic structure and for the subsequent derivatization.

One common strategy begins with a substituted pyrazine. For instance, the synthesis of Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine derivatives can start from the commercially available 2,3-dichloropyrazine. nih.gov A key step involves a nucleophilic substitution reaction where hydrazine hydrate displaces one of the chlorine atoms to yield a hydrazinopyrazine intermediate. nih.gov This intermediate is then cyclized with reagents like triethoxymethane to form the triazole ring, completing the fused heterocyclic system. nih.gov

A more intricate example is the synthesis of the 3-(trifluoromethyl)- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine scaffold, a key component in several pharmacologically active molecules. nih.govgoogle.com A reported synthesis pathway involves the creation of an oxadiazole intermediate. nih.gov The crucial step is the nucleophilic attack by ethylenediamine (B42938) on this oxadiazole ring. This attack leads to a ring-opening, followed by a subsequent intramolecular cyclization to form an intermediate which, upon treatment with acid, yields the final 3-(trifluoromethyl)-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine hydrochloride salt. nih.govresearchgate.net

Furthermore, nucleophilic substitution is used to modify the core structure after its formation. In one study, a 5-chloro- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine scaffold was subjected to amination by reacting it with various primary amines. nih.gov This straightforward nucleophilic substitution of the chlorine atom provided a library of novel amine-substituted derivatives in respectable yields. nih.gov

The following table summarizes representative nucleophilic reactions in the synthesis of Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine derivatives.

Starting MaterialNucleophile/ReagentProduct TypeRef.
2,3-Dichloropyrazine1. Hydrazine hydrate2. Triethoxymethane Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine intermediate nih.gov
Oxadiazole intermediateEthylenediamine3-(Trifluoromethyl)-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine nih.gov
5-chloro-3-(4-chlorophenyl)- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazinePhenethylamineN-phenethyl-3-(4-chlorophenyl)- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazin-5-amine nih.gov
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine hydrochlorideIsocyanates3-Trifluoromethyl-5,6-dihydro- Current time information in Bangalore, IN.nih.govnih.govtriazolo pyrazine derivatives mdpi.com

Analytical Techniques for Compound Characterization

The structural confirmation and purity assessment of newly synthesized Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine derivatives are accomplished through a combination of modern analytical methods. nih.govresearchgate.net These techniques are indispensable for verifying that the target molecular structure has been successfully produced.

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic methods are the cornerstone for the structural elucidation of organic molecules, including the Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of these compounds. nih.govnih.govfrontiersin.org The chemical shifts (δ) of the protons and carbons provide information on their electronic environment, while spin-spin coupling patterns reveal the connectivity of adjacent atoms. For example, in the ¹H NMR spectrum of an aminated derivative, characteristic doublets can be assigned to the protons on the pyrazine portion of the scaffold, while other signals confirm the presence of the substituent groups. nih.gov The structures of all synthesized compounds are typically confirmed by ¹H NMR, ¹³C NMR, and other 2D NMR techniques where necessary. nih.govbeilstein-journals.org

Mass Spectrometry (MS): Mass spectrometry is routinely used to determine the molecular weight of the synthesized compounds and to corroborate their elemental composition. nih.govarkat-usa.org Electrospray ionization mass spectrometry (ESI-MS) is a common technique that provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), which should match the calculated molecular weight of the proposed structure. nih.govfrontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. mdpi.comresearchgate.net Specific vibrations, such as C-H, C=N, and N-H stretching and bending, correspond to characteristic absorption bands in the infrared spectrum, confirming the presence of the heterocyclic rings and various substituents.

The table below shows examples of spectroscopic data for a representative Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine derivative.

TechniqueData for N-(4-bromobenzyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazin-7-yl)methanone
¹H NMR (DMSO-d6) δ: 7.82–7.84 (2H, d, J = 8.5 Hz), 7.30–7.33 (2H, d, J = 8.5 Hz), 6.96–7.32 (5H, m), 4.50 (2H, s), 3.98–4.22 (5H, m), 3.80–3.82 (2H, m), 2.93–3.06 (2H, m) nih.gov
¹³C NMR (DMSO-d6) δ: 30.8, 33.2, 47.6, 49.7, 51.5, 64.2, 109.4, 112.5, 118.1, 119.3, 120.6, 122.1, 122.5, 125.4, 127.6, 130.3 (2C), 131.9 (2C), 136.9, 138.9, 143.6, 152.4, 172.1 nih.gov
ESI-MS (m/z): calculated for [M]⁺: 547.38; found 547.16 nih.gov

Elemental Analysis

Elemental analysis provides a fundamental confirmation of a compound's purity and empirical formula. nih.govarkat-usa.org This technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined values are then compared to the percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the identity and purity of the synthesized compound. nih.gov

Below is an example of elemental analysis data for a synthesized derivative.

CompoundFormulaAnalysisCalculated (%)Found (%)Ref.
N-((4-bromophenyl)methyl)-3-(trifluoromethyl)- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine-7-carboxamideC₂₄H₂₂BrF₃N₆OCHN52.664.0515.3552.824.0115.27 nih.gov

Anticancer Activities and Mechanisms of Action

Derivatives of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold have emerged as a promising class of compounds in the development of novel anticancer agents. Their therapeutic potential stems from their ability to interfere with key biological pathways essential for cancer cell growth and survival. These mechanisms include the inhibition of critical enzymes like kinases, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle, ultimately leading to the inhibition of cancer cell proliferation across a variety of cancer types.

Kinase Inhibition (e.g., c-Met, VEGFR-2)

A significant strategy in modern cancer therapy is the targeting of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Certain nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been specifically designed and synthesized as potent inhibitors of key kinases involved in tumor progression and angiogenesis, such as c-Met and VEGFR-2. nih.govfrontiersin.orgnih.gov

In one study, a series of novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their ability to inhibit c-Met and VEGFR-2 kinases. nih.gov One of the most promising compounds from this series, designated as 17l , demonstrated excellent inhibitory activity against both c-Met and VEGFR-2, with IC50 values of 26.00 nM and 2.6 µM, respectively. frontiersin.orgnih.gov Molecular docking and dynamics simulations suggested that this compound binds effectively to both c-Met and VEGFR-2 proteins in a manner similar to the known inhibitor foretinib (B612053). nih.govfrontiersin.org The dual inhibition of both c-Met and VEGFR-2 is considered a valuable therapeutic strategy, as it can simultaneously block tumor growth and the formation of new blood vessels that supply the tumor. nih.govfrontiersin.org

Another study focused on developing nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. rsc.org The most potent compound in this series, 22i , exhibited a strong c-Met kinase inhibitory ability at the nanomolar level, with an IC50 value of 48 nM. rsc.org

The inhibition of these kinases by nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives disrupts downstream signaling pathways that are vital for cancer cell proliferation, survival, and migration, highlighting the potential of this chemical scaffold in developing targeted cancer therapies.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been shown to exert their anticancer effects by inducing programmed cell death, or apoptosis, and by causing a halt in the cell division cycle.

The promising dual c-Met/VEGFR-2 inhibitor, compound 17l , was found to induce late-stage apoptosis in A549 lung cancer cells in a dose-dependent manner. frontiersin.orgnih.gov Furthermore, this compound was observed to arrest the cell cycle of A549 cells in the G0/G1 phase, again in a dose-dependent fashion. frontiersin.orgnih.gov This indicates that the compound not only triggers the self-destruction of cancer cells but also prevents them from replicating.

Similarly, a different series of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides, which are structurally related to the core topic, were also found to induce cell cycle arrest. nih.gov These compounds caused an arrest in the G0/G1 phase in BxPC-3 and PC-3 cancer cells, while leading to an accumulation of cells in the S phase in HCT 116 cells. nih.gov An increase in the subG1 fraction, indicative of apoptosis, was also noted in PC-3 and HeLa cells. nih.gov

The ability of these compounds to trigger apoptosis and arrest the cell cycle is a crucial aspect of their anticancer activity, as it directly leads to a reduction in the number of viable cancer cells.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

The anticancer potential of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives has been demonstrated through their ability to inhibit the proliferation of a wide range of human cancer cell lines.

The dual c-Met/VEGFR-2 inhibitor, compound 17l , exhibited excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively. frontiersin.org Another potent c-Met kinase inhibitor, compound 22i , also showed significant anti-tumor activity against A549, MCF-7, and HeLa cancer cells with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM, respectively. rsc.org

Furthermore, derivatives of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine have been investigated as PARP1 inhibitors and showed potent antiproliferative effects against MDA-MB-436 (breast cancer, BRCA1-mutant) and Capan-1 (pancreatic cancer, BRCA2-mutant) cells. researchgate.net Specifically, compounds 17m, 19a, 19c, 19e, 19i, and 19k displayed nanomolar antiproliferative activity against these cell lines. researchgate.netnih.gov

Below is an interactive data table summarizing the antiproliferative activities of selected nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
17l A549 (Lung)0.98 ± 0.08 frontiersin.org
MCF-7 (Breast)1.05 ± 0.17 frontiersin.org
HeLa (Cervical)1.28 ± 0.25 frontiersin.org
22i A549 (Lung)0.83 ± 0.07 rsc.org
MCF-7 (Breast)0.15 ± 0.08 rsc.org
HeLa (Cervical)2.85 ± 0.74 rsc.org
19k MDA-MB-436 (Breast)< 0.0019 researchgate.netnih.gov
Capan-1 (Pancreatic)< 0.0216 researchgate.netnih.gov
Resistant Capan-1< 0.0003 researchgate.netnih.gov

PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. researchgate.netnih.gov A series of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been designed and evaluated as potent PARP1 inhibitors. researchgate.netnih.gov

Several of these compounds, including 17m, 19a, 19c, 19e, 19i, and 19k , demonstrated more potent inhibitory activity against PARP1 than known inhibitors, with IC50 values below 4.1 nM. researchgate.netnih.gov Notably, compound 19k also showed significant activity against resistant Capan-1 cells, suggesting its potential to overcome acquired resistance to PARP1 inhibitors. researchgate.netnih.gov This highlights the potential of the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold in developing next-generation PARP1 inhibitors for the treatment of cancers with specific genetic vulnerabilities. researchgate.netnih.gov

Antimicrobial Properties

In addition to their anticancer activities, derivatives of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine have also been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacterial strains necessitates the development of new classes of antibacterial drugs, and this heterocyclic system has shown promise in this area.

Antibacterial Activity (Gram-positive and Gram-negative bacteria, e.g., Staphylococcus aureus, Escherichia coli)

Several studies have reported the synthesis and evaluation of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

In one such study, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Many of the synthesized compounds exhibited moderate to good antibacterial activity. nih.govresearchgate.net Notably, compound 2e displayed superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the activity of the well-known antibiotic ampicillin. nih.govresearchgate.net The study suggested that the presence of an ethylenediamine moiety on the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine nucleus was beneficial for the observed antibacterial effects. nih.gov

Another study also highlighted the antibacterial potential of this class of compounds against both drug-sensitive and drug-resistant pathogens. nih.gov The mechanism of action for 1,2,4-triazole (B32235) derivatives is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV. nih.gov

The following interactive table summarizes the antibacterial activity of a selected nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivative.

CompoundBacterial StrainMIC (µg/mL)Reference
2e Staphylococcus aureus (Gram-positive)32 nih.govresearchgate.net
Escherichia coli (Gram-negative)16 nih.govresearchgate.net
Ampicillin (Control) Staphylococcus aureus32 nih.gov
Escherichia coli8 nih.gov
Mechanism of Action: Disruption of Cell Membrane Integrity

One of the proposed mechanisms by which nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives exert their antibacterial effects is through the disruption of bacterial cell membrane integrity. nih.gov This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. The specific interactions between these compounds and the bacterial membrane that lead to this disruption are a subject of ongoing research.

Inhibition of Bacterial Topoisomerase IV and DNA Gyrase

Another key mechanism of antibacterial action for these compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govyoutube.com These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.govyoutube.com By inhibiting these enzymes, nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives can effectively halt bacterial proliferation. For instance, it has been suggested that at physiological pH, protonated amines or the nitrogen heterocycles within these derivatives can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, contributing to the antibacterial effect. nih.gov

A study on novel triazolo[4,3-a]pyrazine derivatives demonstrated their antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.netnih.gov Notably, compound 2e from this study showed significant activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the antibiotic ampicillin. nih.govnih.gov

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2e 3216
Ampicillin--

Antifungal Activity

The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold has also been explored for its potential in developing new antifungal agents. researchgate.netfrontiersin.org Fungal infections pose a significant threat to human health and agriculture, and the development of novel fungicides is crucial. Research has shown that certain derivatives of this heterocyclic system exhibit promising antifungal activity against a range of fungal pathogens. frontiersin.org For example, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety displayed notable activity against various Botrytis cinerea strains, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org

Anti-malarial Activity

Malaria remains a major global health concern, and the emergence of drug-resistant parasite strains necessitates the discovery of new anti-malarial agents. nih.govbeilstein-journals.orgbeilstein-journals.org The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine core has been a focus of the Open Source Malaria (OSM) project, leading to the identification of potent anti-malarial candidates. nih.govbeilstein-journals.org These compounds have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govbeilstein-journals.org

One study investigated a library of amine-substituted nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines. The tertiary alkylamine derivatives 10-14 demonstrated anti-malarial activity against the P. falciparum 3D7 strain, with IC₅₀ values ranging from 9.90 to 23.30 µM. nih.govbeilstein-journals.org Importantly, compounds 10-12 showed no toxicity against the human embryonic kidney cell line HEK293 at a concentration of 80 µM. nih.govbeilstein-journals.org

CompoundP. falciparum 3D7 IC₅₀ (µM)
10 9.90
11 10.50
12 12.20
13 18.70
14 23.30

Anti-tubercular Activity

Tuberculosis (TB) continues to be a leading cause of death from a single infectious agent. The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold has shown promise in the development of new anti-tubercular drugs. researchgate.netresearchgate.net A series of novel triazolo[4,3-a]pyrazines were synthesized and evaluated for their in vitro activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.net

Compound 5c from this series was identified as a particularly potent agent, inhibiting the growth of drug-sensitive Mtb H37Rv with a MIC value of 0.59 ± 0.11 μM. researchgate.net It also showed significant activity against isoniazid-resistant and ethionamide-resistant Mtb strains. researchgate.net

CompoundMtb H37Rv MIC (µM)INH-resistant Mtb H37Rv MIC (µM)ETH-resistant Mtb H37Rv MIC (µM)
5c 0.59 ± 0.1120.83 ± 0.6715.37 ± 0.14

Antidiabetic Activities

The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine framework is a key structural component in several compounds developed for the management of type 2 diabetes. researchgate.netarabjchem.org

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A primary target for the antidiabetic activity of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives is the enzyme dipeptidyl peptidase-4 (DPP-4). arabjchem.orgjetir.org DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. arabjchem.orgnih.gov By inhibiting DPP-4, these compounds can increase the levels of active GLP-1, leading to improved glycemic control. arabjchem.orgjetir.orgnih.gov

A notable example is the drug Sitagliptin (B1680988), which features a 3-(trifluoromethyl)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl moiety and is a potent and selective DPP-4 inhibitor. researchgate.netarabjchem.org Research has led to the development of other potent DPP-4 inhibitors based on this scaffold. For instance, the phosphate (B84403) salt of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl) butan-2-amine (MK-0431) is an orally active DPP-IV inhibitor with an IC₅₀ value of 18 nM. arabjchem.org

CompoundDPP-4 IC₅₀ (nM)
MK-043118

Other Biological Activities

Beyond their well-known applications, derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core have been explored for a range of other important biological effects. These investigations have revealed the scaffold's potential to modulate physiological pathways involved in hemostasis, neuronal excitability, blood pressure regulation, and neurotransmission, underscoring its therapeutic promise.

Anti-platelet Aggregation

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine framework has been identified as a promising starting point for the development of anti-platelet agents. womensmentalhealth.org Derivatives of this scaffold are recognized for their anti-platelet aggregation properties, which are crucial in the prevention and treatment of thrombotic diseases. womensmentalhealth.org While detailed clinical data remains forthcoming, the initial identification of this activity highlights a significant area for future research and development in cardiovascular medicine.

In a related context, studies on the closely related pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine series, which also feature a fused pyrazine ring, have demonstrated the potential of such heterocyclic systems to influence platelet function. Certain compounds in this series were evaluated for their ability to reverse platelet aggregation inhibition, a process mediated by the A2A adenosine receptor subtype. google.com This suggests that pyrazine-containing heterocyclic scaffolds are a viable platform for developing modulators of platelet activity.

Anticonvulsant Properties

A significant body of research has been dedicated to the anticonvulsant potential of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives. These compounds have shown considerable efficacy in preclinical models of epilepsy, suggesting their potential as a new class of anti-seizure medications.

One study focused on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which were tested for their ability to protect against maximal electroshock-induced seizures (MES) in rats. google.com Several compounds in this series demonstrated potent activity. Notably, the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) analogs were found to be particularly effective, with oral ED₅₀ values of 3 mg/kg. google.com The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine ring system in these compounds acts as a bioisostere of the purine (B94841) ring, a common feature in other anticonvulsant agents. google.com

Further research into 6-substituted-pyrido[3,2-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives also yielded promising results. The compound 6-phenoxypyrido[3,2-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazine was identified as a potential anti-epilepsy candidate with an ED₅₀ value of 93.9 mg/kg and a protective index (PI) of 24.3, indicating a favorable safety profile compared to the reference drug, carbamazepine. The general class of triazolo[4,3-a]pyrazine derivatives is recognized for its anticonvulsant properties, making it an important area of drug discovery. womensmentalhealth.org

Compound ClassSpecific DerivativeTest ModelEfficacy (ED₅₀)Protective Index (PI)
8-Amino-3-benzyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazines3-(2-Fluorobenzyl)-8-(methylamino) derivativeMES (rat, oral)3 mg/kgNot Reported
8-Amino-3-benzyl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazines3-(2,6-Difluorobenzyl)-8-(methylamino) derivativeMES (rat, oral)3 mg/kgNot Reported
6-Substituted-pyrido[3,2-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazines6-Phenoxypyrido[3,2-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazineNot Specified93.9 mg/kg24.3

Human Renin Inhibitory Activity

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold has been extensively investigated for its potential to inhibit human renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that plays a central role in blood pressure regulation.

A series of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives incorporating transition-state mimetics like statine (B554654) and its analogs have been synthesized and evaluated. nih.gov Structure-activity relationship studies revealed that the 2-[8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid moiety can act as a non-peptidic replacement for the P4-P2 residues of the natural substrate, angiotensinogen. nih.gov Several compounds from this series, such as 12m, 12o, and 12q, were identified as potent inhibitors of partially purified human renin, with IC₅₀ values of 1.7 nM, 6.8 nM, and 3.7 nM, respectively. nih.gov These compounds also demonstrated the ability to lower blood pressure in anesthetized, sodium-depleted marmosets following intravenous administration. nih.gov

Further optimization led to the development of derivatives incorporating aminodeoxystatine and difluorostatone fragments. nih.gov Compounds from these series also exhibited high potency, with IC₅₀ values for compounds 13a, 19c, and 19f being 3.9 nM, 1.6 nM, and 1.4 nM, respectively. nih.gov Intravenous administration of compounds 13a and 19c in sodium-depleted marmosets resulted in a significant reduction in mean arterial pressure. nih.gov However, oral activity for these early-generation compounds was limited, likely due to poor oral absorption rather than rapid metabolism. nih.gov

CompoundTransition-State MimeticHuman Renin Inhibition (IC₅₀)
12mStatine derivative1.7 nM
12oStatine derivative6.8 nM
12qStatine derivative3.7 nM
13aAminodeoxystatine derivative3.9 nM
19cDifluorostatone derivative1.6 nM
19fDifluorostatone derivative1.4 nM

Neurokinin-3 (NK-3) Receptor Antagonism

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data detailing the activity of compounds with the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core as Neurokinin-3 (NK-3) receptor antagonists. While the broader triazole class has been investigated for NK-3 antagonism, this specific fused heterocyclic system does not appear to be a focus of reported research for this particular target.

Phosphodiesterase 2 (PDE2) Inhibition

The nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold has been incorporated into more complex structures to create potent and selective inhibitors of phosphodiesterase 2 (PDE2), an enzyme that degrades the second messengers cAMP and cGMP. nih.gov As PDE2 is highly abundant in brain regions associated with cognitive processes, its inhibition is a promising strategy for treating cognitive impairments in disorders like schizophrenia and Alzheimer's disease. nih.gov

A novel series of pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazines has been reported as potent PDE2 inhibitors. nih.gov By introducing a linear, lipophilic moiety at the meta-position of a phenyl ring attached to the triazole, selectivity for PDE2 over other phosphodiesterases, such as PDE10, was achieved. nih.gov For instance, the introduction of an n-butoxy group resulted in a highly potent PDE2 inhibitor with a 917-fold selectivity over PDE10. nih.gov Two representative compounds, 6 and 12, from this series demonstrated good pharmacokinetic properties in rats and showed in vivo receptor occupancy. nih.gov The development of these selective and brain-penetrant PDE2 inhibitors is a critical step toward validating this target for the treatment of central nervous system disorders. nih.gov

Compound SeriesKey Structural Feature for SelectivityTargetPotential Application
Pyrido[4,3-e] nih.govnih.govnih.govtriazolo[4,3-a]pyrazinesLinear, lipophilic moiety on the meta-position of the phenyl ringPDE2Cognitive disorders (e.g., Schizophrenia, Alzheimer's disease)

Adenosine Receptor Antagonism (e.g., A2A receptor)

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold have been investigated as antagonists of adenosine receptors, particularly the A₂A subtype. Antagonism of the A₂A receptor is a clinically validated approach for the treatment of Parkinson's disease.

In the pursuit of potent and selective A₂A antagonists, researchers have synthesized and evaluated various 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. By attaching different ether and amide moieties to the para-position of the 6-phenyl ring, compounds with high affinity and selectivity for the human A₂A receptor were identified. Derivatives bearing an amide linker, particularly those incorporating terminal basic rings like pyrrolidine, morpholine, and piperidine, showed high affinity, with Kᵢ values in the range of 3.6 to 11.8 nM. The corresponding ether-linked derivatives also preferentially targeted the A₂A receptor, albeit with lower affinity.

Similarly, the related pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold has yielded highly potent and selective A₂A antagonists. google.com These compounds have been instrumental in elucidating the pathophysiological role of the A₂A adenosine receptor subtype. google.com The development of these antagonists holds significant promise for the treatment of neurodegenerative disorders. google.com

Compound SeriesLinker TypeKey SubstituentsHuman A₂A Receptor Affinity (Kᵢ)
8-Amino-2-phenyl-6-aryl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-3-onesAmideTerminal basic rings (pyrrolidine, morpholine, piperidine)3.6 - 11.8 nM
8-Amino-2-phenyl-6-aryl- nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-3-onesEtherTerminal basic ringsLower affinity than amide-linked derivatives

Histamine H4 Receptor (H4R) Activity

The Histamine H4 receptor (H4R) is a G protein-coupled receptor primarily found on cells involved in inflammatory and immune responses, such as mast cells, eosinophils, T cells, and dendritic cells. mdpi.commdpi.com As a result, the H4R has emerged as a promising therapeutic target for treating inflammatory conditions, immune disorders, and pain. mdpi.comresearchgate.net The activation of H4R can induce chemotaxis and influence the release of cytokines and chemokines. mdpi.commdpi.com Consequently, antagonists of this receptor are of significant interest for their potential anti-inflammatory effects. mdpi.com

Derivatives of the Current time information in Bangalore, IN.nih.govwipo.inttriazolo[4,3-a]pyrazine scaffold have been investigated for their potential as H4R antagonists. Research in this area has led to the identification of potent ligands with promising activity. For instance, a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives, which share structural similarities, were evaluated for their affinity to the human H4R. nih.gov One compound from this series, featuring a 6-(p-chlorophenyl) substituent, demonstrated the highest affinity with a Kᵢ value of 203 nM and was classified as an antagonist. nih.gov This highlights the potential of related heterocyclic systems in targeting the H4R.

Further studies have explored various heterocyclic cores to develop H4R antagonists. While direct and extensive research on Current time information in Bangalore, IN.nih.govwipo.inttriazolo[4,3-a]pyrazine derivatives as H4R antagonists is still developing, the broader field of H4R ligand research provides a strong rationale for its exploration. The known anti-inflammatory properties of H4R antagonists, demonstrated in models of carrageenan-induced edema, suggest that potent and selective Current time information in Bangalore, IN.nih.govwipo.inttriazolo[4,3-a]pyrazine-based antagonists could offer therapeutic benefits. nih.gov

Table 1: H4R Antagonist Activity of a Related Triazine Derivative

Compound Substituent (Position 6) hH4R Kᵢ (nM) Activity Classification
8 p-chlorophenyl 203 Antagonist

Data sourced from a study on aryl-1,3,5-triazine derivatives as H4R ligands. nih.gov

GABAA Modulating Activity

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS). nih.govyoutube.com It is a ligand-gated chloride ion channel that, upon binding with GABA, allows chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability. nih.govyoutube.com The GABA-A receptor complex has multiple allosteric binding sites that can be modulated by various drugs, including benzodiazepines, barbiturates, and neurosteroids. nih.govyoutube.com These modulators can enhance or reduce the action of GABA, making the receptor a crucial target for treating CNS disorders like anxiety, epilepsy, and insomnia. wipo.intgoogle.com

The Current time information in Bangalore, IN.nih.govwipo.inttriazolo[4,3-a]pyrazine scaffold has been identified as a key structure for developing modulators of the GABA-A receptor. google.com Patent literature reveals classes of substituted 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives, a closely related scaffold, that act as selective ligands for GABA-A receptors, showing particular affinity for the α2 and/or α3 subunits. wipo.int These compounds are proposed for the treatment of anxiety and convulsions. wipo.int

Agonists at the benzodiazepine (B76468) binding site of the GABA-A receptor are known for their anxiolytic, sedative, anticonvulsant, and hypnotic effects. google.com However, traditional benzodiazepines often come with side effects like cognitive impairment and dependence, driving the search for novel modulators with improved profiles. google.com Compounds based on the triazolopyrazine core are being developed to act as agonists, inverse agonists, or antagonists at the GABA-A receptor, with the goal of achieving higher affinity and selectivity for specific receptor subtypes. google.com For example, research into triazolobenzodiazepines, which include a triazolo ring fused to a benzodiazepine system, aims to create compounds with high, non-selective affinity for α1, α2, α3, and α5-containing GABA-A receptors, similar to the potent drug triazolam. frontiersin.org The development of selective α5-GABA-A receptor negative allosteric modulators (NAMs) from a triazolopyridine chemotype also showcases the utility of related nitrogen-containing fused ring systems for cognitive enhancement. nih.gov

Table 2: Binding Affinity of Triazolobenzodiazepine Analogs at GABA-A Receptor Subtypes

Compound Receptor Subtype Kᵢ (nM)
Triazolam α1β3γ2 6.8
α2β3γ2 7.9
α3β3γ2 7.9
α5β3γ2 7.2
XLi-JY-DMH α1β3γ2 86.4
α2β3γ2 52.1
α3β3γ2 57.1
α5β3γ2 28.5
SH-TRI-108 α1β3γ2 31.7
α2β3γ2 26.6
α3β3γ2 29.5
α5β3γ2 30.6

Data represents the affinity (Kᵢ) of compounds for displacing [³H]flunitrazepam at recombinant GABA-A receptors. Sourced from a study on 8-substituted triazolobenzodiazepines. frontiersin.org

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophores and Structural Motifs

The nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine nucleus is recognized as a crucial pharmacophore, a molecular feature responsible for a drug's biological activity. frontiersin.org Its inherent properties make it an essential building block for creating therapeutic agents. researchgate.net

Studies have shown that this scaffold can serve as a bioisosteric replacement for other heterocyclic systems, enhancing pharmacological profiles. For instance, in the design of dual c-Met/VEGFR-2 inhibitors, the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine core was used to replace the quinoline (B57606) structure of the lead compound foretinib (B612053). nih.govfrontiersin.org This substitution, based on the principle of bioelectronic isosterism, was instrumental in improving the antitumor effects of the target compounds, confirming the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine core as an active pharmacophore. nih.govfrontiersin.org

Furthermore, specific substructures containing this scaffold have been identified as key for activity. In the development of human renin inhibitors, a 2-[8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid moiety was shown to act as a non-peptidic mimic of the P4-P2 residues of the natural substrate, angiotensinogen. nih.gov A particularly notable pharmacophore is the 3-(trifluoromethyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine moiety, which is a cornerstone of the marketed anti-diabetic drug sitagliptin (B1680988) and several other active molecules. researchgate.netmdpi.com

Impact of Substituents on Biological Activity

The biological activity of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives can be finely tuned by altering the substituents on the core scaffold.

In the context of antibacterial agents, the presence of an ethylenediamine (B42938) moiety attached to the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine nucleus was found to be favorable for activity. mdpi.com It is proposed that under physiological pH conditions, the protonated amines of this moiety can form beneficial π-cation interactions with the target enzyme, DNA gyrase. mdpi.com The nature of other substituents also plays a critical role. For example, derivatives with an indole (B1671886) group at the R¹ position were generally more active than those with a phenyl substitution. nih.gov Additionally, the aromaticity of substituents at other positions positively influenced antibacterial activity. mdpi.com

The following table summarizes the antibacterial activity of selected nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives against S. aureus and E. coli.

CompoundR¹ SubstituentAntibacterial Activity (MIC, µg/mL)
S. aureus
2e Indole-related32
Ampicillin (Positive Control)-
Data sourced from a study on novel triazolo[4,3-a]pyrazine derivatives. mdpi.comnih.gov

The trifluoromethyl (-CF₃) group is a critical substituent in many biologically active nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine compounds. Its inclusion can significantly impact metabolic stability and binding affinity. The 3-(trifluoromethyl)- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold is the key pharmacophore of sitagliptin, a widely used treatment for type II diabetes. researchgate.netmdpi.com This structural motif is present in at least seven marketed drugs and numerous other molecules under investigation. researchgate.net The synthesis of various 3-trifluoromethyl-5,6-dihydro- nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives has been explored for developing new anti-cancer agents, with some compounds showing promising results by inducing apoptosis in cancer cell lines. mdpi.com

Lipophilic (hydrophobic) groups play a vital role in the selectivity and potency of nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives by interacting with hydrophobic pockets in target proteins. In the design of c-Met/VEGFR-2 inhibitors, a benzene (B151609) ring was utilized as a hydrophobic segment. nih.gov The strategic placement and nature of these lipophilic moieties are crucial. For instance, in a series of renin inhibitors, compounds incorporating transition-state mimetics like (3S,4S)-4-amino-5-cyclohexyl-3-hydroxy-pentanoic acid (ACHPA) demonstrated high potency. nih.gov The cyclohexyl group in these mimetics provides a key lipophilic interaction. Similarly, other derivatives incorporated (S)- and (R)-CDAPA (5-cyclohexyl-3,4-diaminopentanoic acid) and ACDFOPA (4-amino-5-cyclohexyl-2,2-difluoro-3-oxopentanoic acid), highlighting the importance of the cyclohexyl lipophilic group for potent renin inhibition. nih.gov

Design Principles for Potent and Selective Agents

The development of potent and selective agents based on the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine scaffold follows several key design principles. A common strategy involves modifying a known lead compound. For example, potent dual c-Met/VEGFR-2 inhibitors were designed by replacing the quinoline core of foretinib with the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine ring system. nih.govfrontiersin.org This design also maintained a phenoxy moiety and incorporated novel five-membered heterocyclic rings based on a "five-atom regulation" to properly space the key structural components. nih.gov

Another principle involves fragment-based design, where different structural motifs are combined. This was demonstrated by attaching a 4-oxo-pyridazinone moiety to the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine core to create novel c-Met kinase inhibitors. rsc.org Furthermore, adjusting the electronic properties of substituents is a key tactic. Introducing various substituents onto a terminal phenyl ring or replacing it with other heterocycles like pyridine (B92270) and thiophene (B33073) allows for the modulation of potency. nih.gov These principles have also been applied to develop potent PARP1 inhibitors for cancer therapy. nih.gov

Optimization Strategies for Therapeutic Efficacy

A significant challenge in drug development is overcoming acquired resistance. Optimization strategies are being employed to design nih.govnih.govfrontiersin.orgtriazolo[4,3-a]pyrazine-based PARP1 inhibitors that can effectively treat cancers that have developed resistance to existing therapies. nih.gov Another critical aspect of optimization is improving oral bioavailability. Some potent renin inhibitors based on this scaffold showed poor oral activity, which was thought to be potentially due to high molecular weight rather than metabolic instability. nih.govnih.gov Future optimization efforts would need to address such pharmacokinetic hurdles to translate potent in vitro activity into effective oral medicines.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein's active site.

Molecular docking studies have been crucial in determining how derivatives of researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazine orient themselves within the active sites of various enzymes and receptors. For instance, in studies of derivatives designed as human A2A adenosine (B11128) receptor (AR) antagonists, docking simulations highlighted crucial interactions within the receptor's binding site. The nature of the substituent appended to the scaffold was found to deeply affect the binding orientation and, consequently, the affinity for the hA2A AR. nih.govresearchgate.net Similarly, docking of novel analogues into the aspartic proteinase zymogen proplasmepsin II from Plasmodium falciparum was performed to analyze their binding orientation and rationalize their antimalarial activity. sci-hub.se In another study, docking of pyrido[4,3-e] researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazines into the phosphodiesterase 2 (PDE2) active site confirmed a binding mode similar to that of known inhibitors, helping to prioritize which compounds to synthesize. nih.gov The conformation of the ligands within the binding site was identified as a significant feature for the ligand-receptor binding. researchgate.net

A primary goal of molecular docking is to predict the binding affinity of a ligand for a receptor and to detail the specific interactions that stabilize the complex. Studies on researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazine derivatives have successfully used this approach to predict their potency. For example, docking studies against Plasmodium falciparum Myosin A (PfMyoA) revealed binding affinities for newly designed ligands in the range of -7.60 to -9.30 kcal/mol, which in many cases were superior to standard drugs like Artesunate, Puromycin, and Pyrimethamine. researchgate.netiiardjournals.org These studies also identified key hydrogen bond interactions with amino acid residues such as THR'10, GLU'671, and HIS'688. researchgate.net

In the context of cancer therapy, derivatives have been docked into the kinase domains of c-Met and VEGFR-2. The most promising compound, 17l, was shown to bind effectively to both proteins, with interactions similar to the known inhibitor foretinib (B612053). researchgate.netnih.gov Likewise, new 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives were evaluated as human A2A adenosine receptor antagonists, with compounds bearing an amide linker showing high affinity (Ki values between 3.6 and 11.8 nM). nih.govresearchgate.net Docking studies elucidated the crucial ligand-receptor interactions responsible for this high affinity. nih.govresearchgate.net

Table 1: Predicted Binding Affinities of researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazine Derivatives against Various Targets

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Antimalarial NLsPfMyoA (PDB: 6YCX)-7.80 to -9.30 researchgate.netiiardjournals.org
Antimalarial NLsPfMyoA (PDB: 6YCY)-7.60 to -9.30 researchgate.netiiardjournals.org
Antimalarial NLsPfMyoA (PDB: 6YCZ)-7.90 to -9.00 researchgate.netiiardjournals.org
Compound 17lc-MetNot specified in kcal/mol, but shown to bind similarly to foretinib researchgate.netnih.gov
Compound 17lVEGFR-2Not specified in kcal/mol, but shown to bind similarly to foretinib researchgate.netnih.gov
Amide-linked derivativeshA2A ARKi = 3.6-11.8 nM nih.govresearchgate.net

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

MD simulations have been used to assess the stability of complexes formed between researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazine derivatives and their target proteins. sci-hub.se By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can confirm the stability of the binding pose predicted by docking. sci-hub.seunito.it For instance, a complex of a potent derivative with its target enzyme was subjected to MD simulations to illustrate its stability and identify the most prominent interactions throughout the simulated trajectory. sci-hub.se Similarly, MD simulations were conducted on compound 17l with both c-Met and VEGFR-2, confirming that the ligand could bind stably in a manner similar to foretinib. researchgate.netnih.gov These simulations are crucial for validating docking results and ensuring that the predicted interactions are maintained in a dynamic environment. sci-hub.se

Quantum Chemical Methods (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of molecules. These calculations provide valuable descriptors that can be correlated with biological activity. For researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazine derivatives, DFT has been used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔEg), dipole moment, and chemical potential. researchgate.netiiardjournals.org These descriptors help in understanding the reactivity, stability, and charge distribution of the molecules, which are fundamental to their interaction with biological targets. researchgate.netmdpi.com For example, a theoretical investigation on a related researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-b] researchgate.netresearchgate.netiiardjournals.orgsci-hub.setetrazine system used DFT to investigate geometries and heats of formation to predict energetic properties. sciencepublishinggroup.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models use calculated molecular descriptors, often from DFT, to predict the activity of new, unsynthesized compounds.

For antimalarial researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazine derivatives, QSAR studies have been performed using descriptors calculated via DFT. researchgate.netiiardjournals.org Multiple QSAR models were developed and validated, showing good predictability with high values for R-squared (R²), adjusted R² (R²adj), and cross-validation (Q²). iiardjournals.org One particularly robust model (R² = 0.9902, Q² = 0.9789) was used to predict the antimalarial activity of a new set of triazolo[4,3-a]pyrazine derivatives. iiardjournals.org The combination of QSAR with molecular docking and DFT provides a powerful, multi-faceted approach to guide the design and optimization of lead compounds. researchgate.net

Table 2: Statistical Validation of a QSAR Model for Antimalarial researchgate.netresearchgate.netiiardjournals.orgtriazolo[4,3-a]pyrazine Derivatives

Statistical ParameterValueReference
R-squared (R²)0.9902 iiardjournals.org
Adjusted R² (R²adj)0.9861 iiardjournals.org
Cross-validation (Q²)0.9789 iiardjournals.org
Standard Error of Estimation (SEE)0.0687 iiardjournals.org
Mean Absolute Error (MAE)0.0676 iiardjournals.org

Preclinical and Clinical Implications

In Vitro and In Vivo Evaluation of Efficacy

Derivatives of nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine have been extensively evaluated for their efficacy in both laboratory settings (in vitro) and in living organisms (in vivo).

Anticancer Activity: A significant area of research has focused on the anticancer properties of these compounds. For instance, a series of novel nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases, which are implicated in tumor growth and angiogenesis. nih.govnih.gov One of the most promising compounds, 17l , demonstrated excellent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively. nih.govnih.gov Further studies showed that compound 17l induced late apoptosis in A549 cells and inhibited their growth in the G0/G1 phase of the cell cycle. nih.govnih.gov

PARP Inhibition: Another important application is the development of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. A series of nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine derivatives were designed as potent PARP1 inhibitors. nih.gov Several of these compounds, including 17m, 19a, 19c, 19e, 19i, and 19k , showed more potent inhibitory activities against PARP1 (IC50s < 4.1 nM) than existing inhibitors and exhibited nanomolar antiproliferative effects against BRCA-deficient cancer cell lines. nih.gov Notably, compound 19k was also effective against resistant Capan-1 cells (IC50s < 0.3 nM). nih.gov

Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is another target for anticancer drug development. A series of 8-chloro- nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyridine derivatives were designed as Smoothened (Smo) inhibitors, a key protein in the Hh pathway. doi.org Compounds TPB3, TPB14, TPB15, and TPB17 showed significant inhibition of Hh pathway activation with IC50 values below 0.100 µM. doi.org In vivo studies with TPB15 demonstrated greater anti-tumor activity in animal models compared to the established drug Vismodegib. doi.org

PD-1/PD-L1 Interaction Inhibition: In the realm of cancer immunotherapy, small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are of great interest. A novel series of nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyridines were developed as potent inhibitors of this interaction. nih.gov Compound A22 exhibited the most potent activity with an IC50 of 92.3 nM and was shown to enhance interferon-γ production in a co-culture model, indicating its potential as an immunotherapeutic agent. nih.gov

Antibacterial Activity: Beyond cancer, these compounds have also been investigated for their antibacterial properties. A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov Some of these compounds showed moderate to good antibacterial activities, with compound 2e exhibiting superior activity comparable to the antibiotic ampicillin. nih.gov

Pharmacokinetic Profiling

The pharmacokinetic properties of nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine derivatives are a critical aspect of their development as drugs, determining how they are absorbed, distributed, metabolized, and excreted by the body.

Sitagliptin (B1680988): The dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin , which features the nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine core, exhibits excellent oral bioavailability in preclinical species. acs.org

Simmiparib: The PARP inhibitor Simmiparib has demonstrated excellent pharmacokinetic properties when administered orally in nude mice bearing xenografts. nih.gov

ABT-341: This potent and selective DPP-4 inhibitor has been shown to be orally efficacious. inrae.fr

Development of Lead Candidates for Drug Discovery

The nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine scaffold has proven to be a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govekb.eg This has led to the development of numerous lead candidates for drug discovery.

The versatility of this scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities, including antidiabetic, anti-platelet, antifungal, antibacterial, antimalarial, anti-tubercular, and anticonvulsant properties. nih.gov The ability to modify the core structure has enabled chemists to optimize the potency, selectivity, and pharmacokinetic properties of these compounds, leading to the identification of promising drug candidates.

For example, the discovery of nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyridines as potent inhibitors of the PD-1/PD-L1 interaction has identified compound A22 as a promising lead for the development of new cancer immunotherapies. nih.gov Similarly, the development of dual c-Met/VEGFR-2 inhibitors based on the nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine core has yielded lead compounds with potent antitumor activity. nih.gov

Addressing Challenges in Drug Development

A key challenge in the development of orally administered drugs is ensuring adequate absorption from the gastrointestinal tract and metabolic stability to maintain therapeutic concentrations in the body. The development of sitagliptin, a successful drug containing the nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine moiety, involved overcoming these challenges. The synthesis of sitagliptin and its derivatives has been optimized to improve oral bioavailability and in vivo efficacy. acs.org

Specific Examples of Marketed Drugs or Advanced Candidates Bearing thenih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine Moiety

Several drugs and advanced clinical candidates incorporate the nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine scaffold, highlighting its therapeutic importance. nih.gov

Sitagliptin , marketed as Januvia, is a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes. acs.orgdrugbank.comnih.gov Its chemical structure is (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one. nih.govpatsnap.comgoogle.com The phosphate (B84403) salt of sitagliptin, MK-0431, was selected for development due to its potent, orally active DPP-IV inhibition (IC50 = 18 nM), excellent selectivity, and favorable pharmacokinetic profile. researchgate.netacs.org There are several marketed forms of sitagliptin, including sitagliptin phosphate monohydrate, sitagliptin hydrochloride, and sitagliptin tartrate. nih.gov

Simmiparib (SMOCL-9112): A novel and potent inhibitor of PARP1 and PARP2, Simmiparib is a derivative of Olaparib. targetmol.combiocat.com It has shown greater preclinical anticancer activities compared to olaparib. nih.gov Simmiparib inhibits PARP1 and PARP2 with IC50 values of 1.75 nM and 0.22 nM, respectively. medchemexpress.com It induces apoptosis in homologous recombination repair (HR)-deficient cells and has demonstrated significant tumor growth inhibition in xenograft mouse models. targetmol.commedchemexpress.com Simmiparib is currently undergoing clinical trials. nih.govpatsnap.com

CPL2009-0031: This is another marketed drug that contains the 3-(trifluoromethyl)- nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazine moiety. nih.gov

ABT-341: A potent and selective DPP-4 inhibitor, ABT-341 has a structure similar to sitagliptin. drugbank.comwikimedia.org Its chemical name is ((4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohex-1-enyl)-(3-(trifluoromethyl)-5,6-dihydro- nih.govtargetmol.commedchemexpress.comtriazolo[4,3-a]pyrazin-7(8H)-yl)methanone. inrae.frdrugbank.comprobes-drugs.org ABT-341 is being investigated for the treatment of type 2 diabetes and is noted for its oral efficacy and safety profile. inrae.frdrugbank.comthieme-connect.com

Q & A

Q. What are the common synthetic routes for [1,2,4]triazolo[4,3-a]pyrazine derivatives?

The most frequently used method starts with 2,3-dichloropyrazine , which undergoes hydrazine substitution to form 2-chloro-3-hydrazinopyrazine. Cyclization with carbonic acid halides yields the core structure, followed by hydrolysis and N-alkylation to introduce substituents at positions 3 and 7 . Alternative routes include reacting 3-amino-1,2,4-triazole with 1,3-difunctional reagents, achieving high yields (Table 24, ). Electrochemical coupling of tetrazoles to pyrazines, followed by photochemical cyclization, offers a novel pathway for backbone synthesis .

Q. Which substituents enhance antimicrobial activity in this compound derivatives?

Derivatives with 3-thioxo and 7-(4-fluorobenzyl) substituents exhibit potent antimicrobial activity, particularly against gram-negative bacteria (MICs: 12.5 µg/ml; MBCs: 25.0 µg/ml). These modifications enhance interactions with microbial targets, likely through thiol group reactivity and fluorobenzyl hydrophobicity . Substituents at position 8 (e.g., phenethoxy) also influence activity but require optimization to balance steric effects .

Q. How are this compound derivatives characterized for structural validation?

1H/13C NMR and mass spectrometry are standard for confirming purity and regiochemistry. For example, 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (48a) was validated via distinct aromatic proton signals (δ 7.2–8.1 ppm) and molecular ion peaks matching theoretical masses . X-ray crystallography or computational modeling (e.g., DFT) may resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can reaction yields be optimized in tele-substitution reactions for position 8 modifications?

Yields vary significantly based on substituent steric/electronic profiles. For example:

  • 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (48a) : 94% yield using water as solvent .
  • 3-(Anthracen-9-yl)-8-phenethoxy derivatives (47e) : 2% yield due to anthracene bulkiness . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility for bulky substituents.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in nitration/chlorination steps .

Q. What methodologies address contradictions in antimicrobial MIC/MBC data across studies?

Discrepancies often arise from variations in bacterial strains, assay protocols, or substituent regiochemistry. To resolve these:

  • Standardize testing : Use CLSI guidelines for broth microdilution assays.
  • Cross-validate : Compare activity of 7-(4-fluorobenzyl)-3-thioxo derivatives against reference strains (e.g., E. coli ATCC 25922) .
  • Structure-activity relationship (SAR) analysis : Correlate substituent electronic parameters (Hammett σ) with MIC trends to identify pharmacophores .

Q. How can dual c-Met/VEGFR-2 inhibition be engineered into this compound scaffolds?

Incorporate 4-oxo-pyridazinone moieties at position 3 to enhance kinase binding. For example:

  • Compound 21a : IC₅₀ = 0.12 µM against c-Met, 0.09 µM against VEGFR-2 .
  • Compound 22l : Selectivity via 3-methyl substitution, reducing off-target effects . Docking studies suggest the pyridazinone carbonyl forms hydrogen bonds with kinase hinge regions, while the triazolo-pyrazine core occupies hydrophobic pockets .

Q. What novel synthesis strategies bypass traditional cyclization limitations?

Electrochemical-photochemical cascades enable regioselective tetrazole-pyrazine coupling. Key steps:

  • Electrochemical coupling : 2,6-dimethoxypyrazine reacts with 5-substituted tetrazoles at 1.2 V (vs. Ag/AgCl), forming 2,5-disubstituted intermediates .
  • UV irradiation (254 nm) : Generates nitrilimine intermediates, which cyclize spontaneously to yield the triazolo-pyrazine backbone (85–92% purity) . This method avoids stoichiometric oxidants and enables rapid library diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
[1,2,4]triazolo[4,3-a]pyrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。